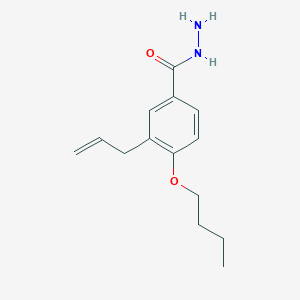![molecular formula C24H34N2O3 B12546507 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol CAS No. 838087-03-9](/img/structure/B12546507.png)
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol is a synthetic organic compound known for its unique structural properties It is characterized by the presence of a diazenyl group (-N=N-) linked to a butoxyphenyl group, which is further connected to an octan-1-ol chain through a phenoxy linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-butoxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenol in an alkaline medium to form the azo compound.
Etherification: The resulting azo compound is reacted with 1-bromo-octane in the presence of a base, such as potassium carbonate, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-one.
Reduction: Formation of 8-{4-[(4-Butoxyphenyl)amino]phenoxy}octan-1-ol.
Substitution: Formation of various substituted derivatives depending on the substituent used.
科学的研究の応用
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and activity. This property is exploited in applications such as photoresponsive materials and molecular switches. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its bioactivity.
類似化合物との比較
Similar Compounds
8-{4-[(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol: A similar compound without the (E)-configuration.
8-{4-[(4-Methoxyphenyl)diazenyl]phenoxy}octan-1-ol: A compound with a methoxy group instead of a butoxy group.
8-{4-[(4-Ethoxyphenyl)diazenyl]phenoxy}octan-1-ol: A compound with an ethoxy group instead of a butoxy group.
Uniqueness
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol is unique due to its specific (E)-configuration, which can influence its chemical reactivity and interaction with other molecules. The butoxy group also imparts distinct hydrophobic properties, making it suitable for applications in materials science and drug delivery.
特性
CAS番号 |
838087-03-9 |
|---|---|
分子式 |
C24H34N2O3 |
分子量 |
398.5 g/mol |
IUPAC名 |
8-[4-[(4-butoxyphenyl)diazenyl]phenoxy]octan-1-ol |
InChI |
InChI=1S/C24H34N2O3/c1-2-3-19-28-23-14-10-21(11-15-23)25-26-22-12-16-24(17-13-22)29-20-9-7-5-4-6-8-18-27/h10-17,27H,2-9,18-20H2,1H3 |
InChIキー |
PTOYHMBZZGVGOZ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B12546435.png)
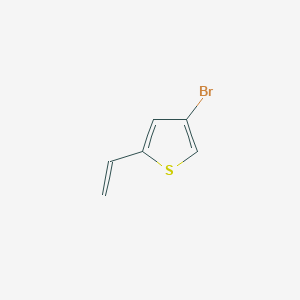
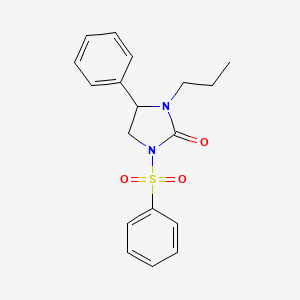
![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
![1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12546463.png)
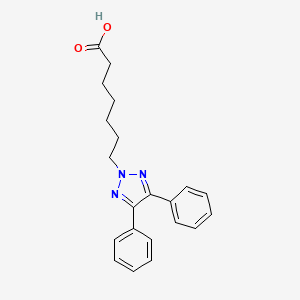
![4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B12546467.png)
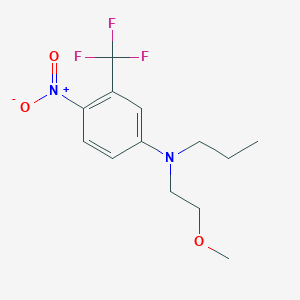
![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
